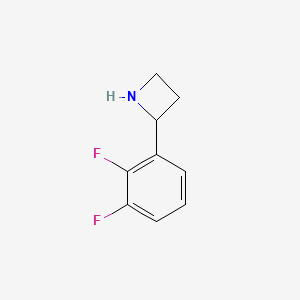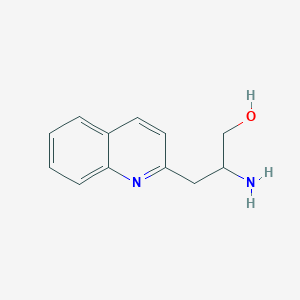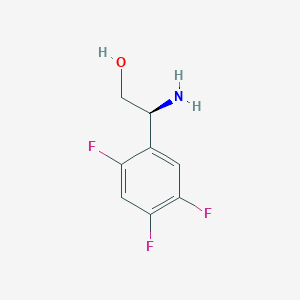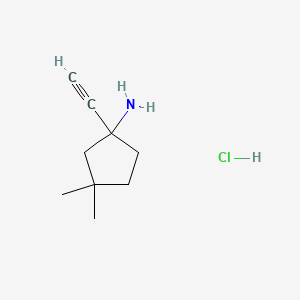![molecular formula C9H8ClFO B15322962 Oxirane, 2-[(2-chloro-4-fluorophenyl)methyl]- CAS No. 128426-48-2](/img/structure/B15322962.png)
Oxirane, 2-[(2-chloro-4-fluorophenyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxirane, 2-[(2-chloro-4-fluorophenyl)methyl]- is a chemical compound with significant applications in various fields It is known for its unique structure, which includes an oxirane ring and a substituted phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2-[(2-chloro-4-fluorophenyl)methyl]- typically involves the reaction of 2-chloro-4-fluorobenzyl chloride with an epoxide precursor under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the oxirane ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Oxirane, 2-[(2-chloro-4-fluorophenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Diols and other oxygenated derivatives.
Reduction: Alcohols and other reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Oxirane, 2-[(2-chloro-4-fluorophenyl)methyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Oxirane, 2-[(2-chloro-4-fluorophenyl)methyl]- involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules. This reactivity is exploited in organic synthesis and potential pharmaceutical applications. The substituted phenyl group can also influence the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxirane, 2-[(3-chloro-4-fluorophenyl)methyl]-: Similar structure but with a different substitution pattern on the phenyl ring.
2-(4-fluorophenyl)oxirane: Lacks the chlorine substitution, which can affect its reactivity and applications.
Uniqueness
Oxirane, 2-[(2-chloro-4-fluorophenyl)methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
128426-48-2 |
|---|---|
Molekularformel |
C9H8ClFO |
Molekulargewicht |
186.61 g/mol |
IUPAC-Name |
2-[(2-chloro-4-fluorophenyl)methyl]oxirane |
InChI |
InChI=1S/C9H8ClFO/c10-9-4-7(11)2-1-6(9)3-8-5-12-8/h1-2,4,8H,3,5H2 |
InChI-Schlüssel |
XZHXJSHFRBVWJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)CC2=C(C=C(C=C2)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


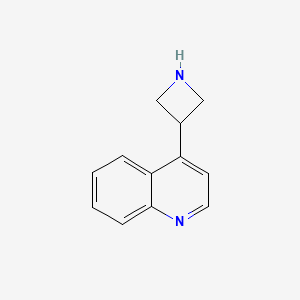
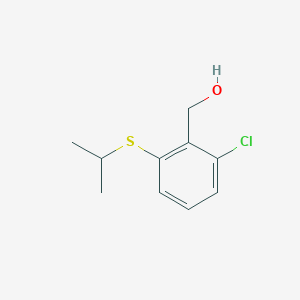
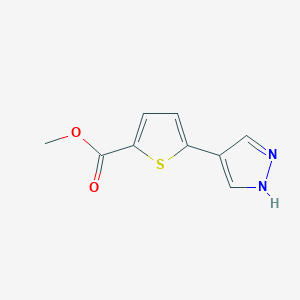
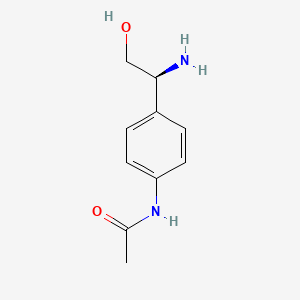
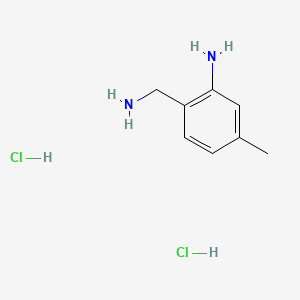
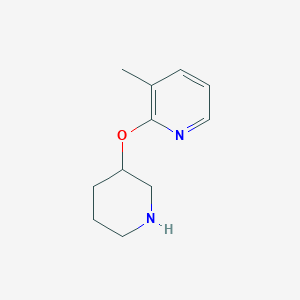
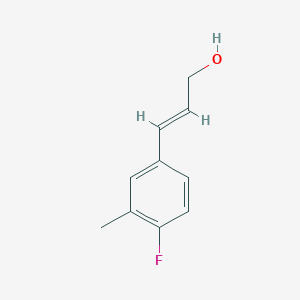
![2-[(2,3-dihydro-1H-inden-2-yl)oxy]Acetic acid](/img/structure/B15322963.png)
